2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C23H17N3O2S3 and a molecular weight of 463.6 g/mol
Preparation Methods
The synthesis of 2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods may involve solvent-free reactions or fusion techniques to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfur atoms allows for oxidation reactions, forming sulfoxides or sulfones.
Reduction: The cyano group can be reduced to amines under suitable conditions.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The cyano and dithiophene groups play a crucial role in binding to these targets, leading to the inhibition of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival .
Comparison with Similar Compounds
Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with dithiophene and pyridine moieties. Compared to these compounds, 2-{[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which enhances its reactivity and potential biological activities. Some similar compounds include:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6926-75-6 |
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Molecular Formula |
C23H17N3O2S3 |
Molecular Weight |
463.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17N3O2S3/c1-28-16-8-6-15(7-9-16)25-22(27)14-31-23-18(13-24)17(20-4-2-10-29-20)12-19(26-23)21-5-3-11-30-21/h2-12H,14H2,1H3,(H,25,27) |
InChI Key |
WWVCCYGONWMKSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N |
Origin of Product |
United States |
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